

An In-depth Technical Guide to the Chemical Synthesis of Isoflucypram

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Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648

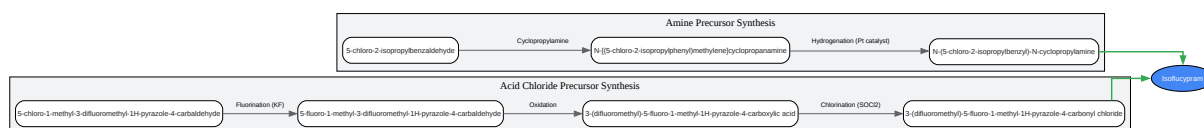
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This technical guide provides a detailed overview of the chemical synthesis pathway for **isoflucypram**, a potent succinate dehydrogenase inhibitor (SDHI) fungicide. The synthesis involves a convergent approach, culminating in the coupling of two key intermediates: N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride. This document outlines the preparation of these precursors and the final amide bond formation, presenting quantitative data in structured tables and offering detailed experimental protocols.

Overall Synthesis Pathway

The synthesis of **isoflucypram** can be visualized as a multi-step process involving the independent synthesis of a substituted benzylamine and a pyrazole carboxylic acid derivative, followed by their condensation.



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Caption: Overall synthetic route to **Isoflucypram**.

Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine

The synthesis of this key amine intermediate is achieved through a reductive amination process.

Step 1: Imine Formation and Reductive Amination

The initial step involves the reaction of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine to form the corresponding imine, which is then hydrogenated to the target secondary amine. A critical aspect of this step is the choice of catalyst and reaction conditions to prevent dehalogenation and the opening of the cyclopropane ring.^{[1][2]}

Experimental Protocol:

A process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine involves the hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine in the presence of a specific platinum catalyst.^{[1][2]} The reaction of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine is a key step. While specific quantitative data from a single source is not fully detailed, the process is designed to achieve high purity and yield by suppressing side reactions like dehalogenation.^[1]

Reactant 1	Reactant 2	Catalyst	Key Consideration
5-chloro-2-isopropylbenzaldehyde	Cyclopropylamine	Platinum on carbon	Suppression of dehalogenation and ring opening.

Synthesis of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride

This acyl chloride is prepared in a multi-step sequence starting from a pyrazole carbaldehyde derivative.

Step 1: Fluorination

The synthesis begins with the fluorination of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

19.4 g (100 mmol) of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is charged in 120 ml of dimethylformamide. 6.27 g (110 mmol) of spray-dried potassium fluoride and 1 g (3 mol%) of Bu₄N⁺HSO₄⁻ are added. The mixture is heated to 150°C and stirred at that temperature for 3 hours, leading to a 99% conversion.[3]

Reactant	Reagent	Catalyst	Solvent	Temperature	Time	Conversion
5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde	Potassium fluoride	Bu ₄ N ⁺ HSO ₄ ⁻	Dimethylformamide	150°C	3 h	99%

Step 2: Oxidation to Carboxylic Acid

The resulting 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid. While a specific protocol for this exact substrate is not detailed in the provided search results, standard oxidation methods for aldehydes, such as using potassium permanganate or Jones reagent, can be employed.

Step 3: Chlorination to Acyl Chloride

The final step in preparing the acid chloride is the chlorination of the carboxylic acid.

Experimental Protocol:

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride (SOCl_2), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to yield the desired 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride.

Reactant	Reagent	Catalyst (optional)
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid	Thionyl chloride	DMF

Final Step: Synthesis of Isoflucypram

The culmination of the synthesis is the amide bond formation between the two key intermediates.

Experimental Protocol:

Under an argon atmosphere, a solution of 22.4 g (100 mmol) of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine in 100 ml of chlorobenzene is prepared. To this, 21.2 g (100 mmol) of 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is added. The mixture is stirred at 100°C for 8 hours. For workup, the solvent is removed in vacuo, and the residue is washed with 50 ml of cold isopropanol to yield 37 g (93% of theory) of **isoflucypram** as white crystals with a melting point of 108-110°C.

Reactant 1	Reactant 2	Solvent	Temperature	Time	Yield
N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine	3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride	Chlorobenzene	100°C	8 h	93%

This detailed guide provides a comprehensive overview of a viable synthetic pathway to **isoflucypram**, intended to aid researchers and professionals in the field of agrochemical development. The provided protocols and data are based on publicly available information and should be adapted and optimized under appropriate laboratory conditions.

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References

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